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Compound of Interest

Compound Name: 4,6-Dibromopyrimidine

Cat. No.: B1319750 Get Quote

For researchers, scientists, and professionals in drug development, 4,6-dibromopyrimidine is

a valuable heterocyclic building block. Its two reactive bromine atoms allow for selective

functionalization, making it a key intermediate in the synthesis of a wide range of more complex

molecules, particularly for pharmaceutical and materials science applications. This technical

guide provides an overview of commercially available 4,6-dibromopyrimidine, including

supplier details and purity grades, and delves into its key synthetic applications with detailed

experimental protocols.

Suppliers and Purity Grades
The availability and purity of starting materials are critical for reproducible and successful

research. 4,6-Dibromopyrimidine is available from several chemical suppliers, with purity

typically determined by Gas Chromatography (GC).
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Supplier Purity Grade Analysis Method Notes

Tokyo Chemical

Industry (TCI)
>98.0% GC

Sold through

distributors such as

Labscoop.[1]

ChemScene LLC 95% Not specified

Sold through

distributors such as

Sigma-Aldrich.[2]

Ivy Fine Chemicals Not specified Not specified
Specialty chemical

supplier.

Sigma-Aldrich "As-is" None provided

Buyer assumes

responsibility for

confirming product

identity and/or purity

as the company does

not collect analytical

data for this product.

[3]

PubChem Listed

Vendors
95% (generic) Not specified

PubChem is a

database that lists

various suppliers; a

95% purity is noted for

this compound.[4]

Synthetic Applications & Experimental Protocols
The two bromine atoms on the pyrimidine ring are susceptible to displacement through various

reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-

coupling reactions.

Nucleophilic Aromatic Substitution
The bromine atoms of 4,6-dibromopyrimidine can be displaced by a variety of nucleophiles,

such as alkoxides, amines, and thiols. This allows for the introduction of diverse functional
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groups onto the pyrimidine core. A representative example is the synthesis of 4,6-

dialkoxypyrimidines.

Experimental Protocol: Synthesis of 4,6-Diethoxypyrimidine from 4,6-Dichloropyrimidine

This protocol, while using the dichloro-analogue, is representative of the nucleophilic

substitution reaction that 4,6-dibromopyrimidine would undergo.

Materials:

4,6-Dichloropyrimidine

Sodium metal

Anhydrous ethanol

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g.,

nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
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Once all the sodium has reacted, add 4,6-dichloropyrimidine (1.0 equivalent) to the sodium

ethoxide solution at room temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the ethanol

under reduced pressure using a rotary evaporator.

Partition the residue between diethyl ether and water.

Separate the organic layer and wash it sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

obtain pure 4,6-diethoxypyrimidine.[5][6]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the

context of 4,6-dibromopyrimidine, it allows for the selective substitution of one or both

bromine atoms with aryl, heteroaryl, or vinyl groups. This reaction is pivotal in the synthesis of

complex molecules for drug discovery and materials science.

Experimental Protocol: Representative Suzuki-Miyaura Reaction of a Dihalogenated Pyrimidine

The following protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-

dichloropyrimidine and is representative of a typical Suzuki-Miyaura coupling reaction involving

a dihalogenated pyrimidine.[1]

Materials:

4,6-Dibromopyrimidine (or a substituted dihalopyrimidine)
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Aryl/heteroaryl boronic acid

Pd(PPh₃)₄ (Palladium catalyst)

K₃PO₄ (Base)

1,4-Dioxane (Solvent)

Distilled water

Schlenk flask

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

To a Schlenk flask, add the Pd(PPh₃)₄ catalyst (e.g., 5 mol %) and the 4,6-
dibromopyrimidine (1.0 equivalent).

Add the solvent (e.g., 1,4-Dioxane) and stir the mixture under an inert atmosphere for 30

minutes at room temperature.

After 30 minutes, add the aryl/heteroaryl boronic acid (e.g., 1.1 equivalents), the base (e.g.,

K₃PO₄, 2.0 equivalents), and distilled water.

Reflux the reaction mixture at 70–80 °C for 18–22 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

Upon completion, cool the mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways
The logical flow of these key synthetic transformations can be represented in diagrams.

4,6-Dibromopyrimidine

Substituted Pyrimidine

Base, Solvent, Heat

Nucleophile (e.g., R-OH, R-NH2)

Click to download full resolution via product page

A generalized workflow for nucleophilic substitution.

4,6-Dibromopyrimidine

4-Aryl-6-bromopyrimidine

Arylboronic Acid

Pd(PPh3)4

Base (e.g., K3PO4)

Click to download full resolution via product page

Logical relationship in a Suzuki-Miyaura coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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